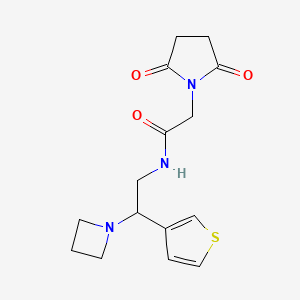
3,4-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various applications, including medicinal chemistry and drug discovery.
Scientific Research Applications
Imaging Sigma-2 Receptor Status in Solid Tumors
A series of fluorine-containing benzamide analogs, including 3,4-difluoro derivatives, were synthesized and evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These compounds exhibited moderate to high affinity for sigma2 receptors and moderate to low affinity for sigma1 receptors. Biodistribution studies in mice bearing tumor allografts showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for imaging applications (Tu et al., 2007).
Synthesis Techniques
The compound is involved in synthetic routes aiming at creating new chemical entities. For instance, it's related to the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives via isocyanide-based, three-component reactions. These synthetic approaches enable the production of compounds with potential applications in pharmaceutical and chemical research (Schuster et al., 2010).
Fluorinated Heterocycles in Pharmaceutical Industries
The compound also relates to the diverse synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries due to their biological activity. This research showcases the synthetic potentials and applications of these protocols in creating fluorinated compounds with high utility (Wu et al., 2017).
Ligands for Sigma Receptors
Moreover, studies on tetrahydroisoquinolinyl benzamides as ligands for sigma receptors highlight the compound's relevance in developing ligands with high potency and selectivity for sigma2 receptors. These compounds, including those with 3,4-difluoro substitution, are investigated for their binding affinity and selectivity towards sigma receptors, which are significant in cancer diagnosis and therapy (Xu et al., 2007).
Anticancer Agent Synthesis
The compound's framework is also explored in the synthesis of anticancer agents, reflecting its significance in developing novel pharmaceuticals. Research into substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents demonstrates the compound's role in creating molecules with potential antitumor activities, further emphasizing its importance in medicinal chemistry (Redda et al., 2010).
properties
IUPAC Name |
3,4-difluoro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-2-18(24)23-8-7-12-3-5-15(9-14(12)11-23)22-19(25)13-4-6-16(20)17(21)10-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYVBZNWNLLVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799952.png)



![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2799960.png)
![4-[(3,4-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2799961.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2799962.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2799966.png)




![1-(2,6-dimethylmorpholino)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2799975.png)